DL-Valine-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

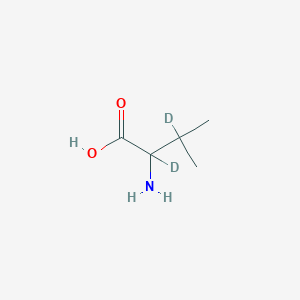

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2,3-dideuterio-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-NMQOAUCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C)C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of DL-Valine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of DL-Valine-d2, a deuterated isotopologue of the essential branched-chain amino acid, valine. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are utilizing stable isotope-labeled compounds in their work. The guide details available data, outlines relevant experimental protocols, and visualizes key metabolic pathways and experimental workflows.

Core Physicochemical Properties

Deuterium-labeled compounds, such as this compound, are powerful tools in metabolic research, pharmacokinetic studies, and structural biology.[1][2] The substitution of hydrogen with deuterium can influence a drug's pharmacokinetic and metabolic properties.[1][2] While comprehensive experimental data for this compound is not extensively published, the following tables summarize the available information and provide data for the non-labeled DL-Valine for comparative purposes.

General and Physical Properties

| Property | This compound | DL-Valine (non-labeled) |

| Molecular Formula | C₅H₉D₂NO₂[3] | C₅H₁₁NO₂[] |

| Molecular Weight | 119.16 g/mol [3] | 117.15 g/mol [5][6] |

| Exact Mass | 119.09 g/mol [1] | 117.079 g/mol [5] |

| Appearance | Solid at room temperature[1] | White crystalline powder[7][8] |

| Melting Point | Not specified | ~295-315 °C (decomposes)[][7][8][9] |

| Boiling Point | Not specified | Not specified |

| Isotopic Purity | ≥98 atom % D[3] | Not applicable |

Solubility and Partitioning

| Property | This compound | DL-Valine (non-labeled) |

| Solubility in Water | Not specified | 50 mg/mL (with heating and sonication)[6], Soluble[5] |

| Solubility in Organic Solvents | May dissolve in DMSO, Ethanol, or DMF[1] | Insoluble in ether, almost insoluble in ethanol[5][7] |

| LogP | 0.754[1] | -2.3[5] |

Acid-Base Properties

| Property | This compound | DL-Valine (non-labeled) |

| pKa (Strongest Acidic) | Not specified | 2.72[10] |

| pKa (Strongest Basic) | Not specified | 9.6[10] |

Experimental Protocols

Determination of Deuteration Level and Isotopic Purity

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

A common method to confirm the level of deuterium incorporation is through ¹H and ²H NMR spectroscopy.[11]

-

Sample Preparation: Dissolve a precisely weighed sample of the deuterated amino acid in a suitable deuterated solvent (e.g., D₂O).

-

¹H NMR Analysis: Acquire a ¹H NMR spectrum. The reduction in the integral of the proton signal at the deuterated position relative to a non-deuterated internal standard or other non-deuterated protons in the molecule allows for the calculation of the deuteration percentage.

-

²H NMR Analysis: Acquire a ²H NMR spectrum. The presence of a signal corresponding to the deuterium atom at the expected chemical shift confirms the position of deuteration. The integral of this signal can be used to quantify the deuterium content.

Solubility Determination

Methodology: Saturation Shake-Flask Method

-

Procedure: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, DMSO) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, centrifuge or filter the solution to remove undissolved solid. A known volume of the supernatant is then carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as LC-MS or NMR with an internal standard.

pKa Determination

Methodology: Potentiometric Titration

-

Procedure: Dissolve a known amount of this compound in deionized water.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH), or vice versa.

-

Data Analysis: Record the pH of the solution after each addition of the titrant. The pKa values can be determined from the resulting titration curve, corresponding to the pH at the half-equivalence points.

Metabolic Pathway of Valine

Valine, as a branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and energy metabolism.[12][13] The catabolism of valine primarily occurs in skeletal muscle and involves two main steps: transamination and oxidative decarboxylation.[12][14] The final product, propionyl-CoA, can then enter the tricarboxylic acid (TCA) cycle.[12][14]

Caption: Catabolic pathway of valine.

Experimental Workflow: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Stable isotope-labeled amino acids like this compound are integral to quantitative proteomics techniques such as SILAC.[15][16] This workflow allows for the differential labeling of cell populations to accurately quantify protein abundance changes.

References

- 1. This compound I CAS#: 83181-79-7 I deuterium labeled DL-Valine I InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DL-Valine-2,3-d2 | CDN-D-2920-0.01G | LGC Standards [lgcstandards.com]

- 5. DL-valine | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. L-Valine | 72-18-4 [chemicalbook.com]

- 8. DL -Valine = 97 516-06-3 [sigmaaldrich.com]

- 9. DL-Valine | 516-06-3 [chemicalbook.com]

- 10. Human Metabolome Database: Showing metabocard for D-Valine (HMDB0250806) [hmdb.ca]

- 11. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

- 14. Valine - Wikipedia [en.wikipedia.org]

- 15. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 16. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of DL-Valine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for DL-Valine-d2, a deuterated isotopologue of the essential amino acid valine. This document details established synthetic routes, purification protocols, and analytical characterization techniques, presenting quantitative data in accessible formats and visualizing workflows for clarity.

Synthesis of this compound

The synthesis of racemic this compound can be achieved through modifications of classical amino acid synthesis methods, such as the Strecker synthesis or the Bucherer-Bergs reaction, by incorporating deuterium at the desired positions. Alternatively, post-synthetic hydrogen-deuterium exchange reactions can be employed.

Deuterated Strecker Synthesis

The Strecker synthesis is a two-step method for producing α-amino acids.[1][2][3][4][5] To synthesize this compound, deuterated reagents are incorporated. The general pathway involves the reaction of isobutyraldehyde with a cyanide source and ammonia, followed by hydrolysis. Deuterium can be introduced at the α-position by using a deuterated cyanide source or by performing the hydrolysis step in heavy water (D₂O) under acidic conditions, which can facilitate H/D exchange at the α-carbon.

Experimental Protocol: Deuterated Strecker Synthesis of this compound

Step 1: Formation of α-Aminonitrile-d1

-

In a well-ventilated fume hood, a solution of ammonium chloride (NH₄Cl) in deuterated water (D₂O) is prepared.

-

To this solution, potassium cyanide (KCN) is added, followed by the dropwise addition of isobutyraldehyde at a controlled temperature.

-

The reaction mixture is stirred for several hours to form the α-aminonitrile. The use of D₂O as the solvent facilitates the incorporation of deuterium at the α-position.

Step 2: Hydrolysis to this compound

-

The α-aminonitrile intermediate is hydrolyzed by heating with a strong acid (e.g., HCl) in D₂O.

-

This step converts the nitrile group to a carboxylic acid and ensures a high level of deuterium incorporation at the α-position.

-

The resulting solution is then neutralized to precipitate the crude this compound.

Bucherer-Bergs Reaction with Deuterated Reagents

The Bucherer-Bergs reaction provides an alternative route to 5-substituted hydantoins, which can then be hydrolyzed to the corresponding amino acid.[6][7][8][9] By using deuterated reagents, this compound can be synthesized.

Experimental Protocol: Bucherer-Bergs Synthesis of this compound

-

Isobutyraldehyde is reacted with potassium cyanide and ammonium carbonate in a solvent mixture containing D₂O and a deuterated alcohol (e.g., ethanol-d6).

-

The reaction mixture is heated to produce the 5-isopropylhydantoin with deuterium incorporated at the C5 position.

-

The resulting hydantoin is then hydrolyzed with a strong base (e.g., NaOH) or acid in D₂O to yield this compound.

Hydrogen-Deuterium Exchange of DL-Valine

Existing DL-valine can be deuterated at the α- and β-positions through hydrogen-deuterium exchange reactions catalyzed by various agents. A common method involves the use of pyridoxal in D₂O, which is known to cause racemization, making it suitable for the preparation of DL-amino acids.[10]

Experimental Protocol: Pyridoxal-Catalyzed H/D Exchange

-

DL-Valine is dissolved in D₂O containing pyridoxal hydrochloride.

-

The solution's pD is adjusted to the optimal range for the exchange reaction.

-

The mixture is heated for an extended period to facilitate the exchange of the α- and β-protons with deuterium from the solvent.

-

The reaction is then cooled, and the deuterated DL-valine is isolated.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and any remaining non-deuterated or partially deuterated valine. The primary methods for purification are recrystallization and ion-exchange chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds.[11] For DL-valine, a mixed-solvent system of water and ethanol is effective.[12][13]

Experimental Protocol: Recrystallization of this compound

-

The crude this compound is dissolved in a minimal amount of hot water.

-

Hot ethanol is then added dropwise until the solution becomes slightly cloudy, indicating the saturation point.

-

The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried under vacuum.

Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their net charge and is a powerful technique for purifying amino acids.[14][15][16] For the purification of a neutral amino acid like valine, a strong cation-exchange resin such as Dowex 50 is commonly used.[17][18]

Experimental Protocol: Ion-Exchange Chromatography of this compound

-

A chromatography column is packed with Dowex 50W-X8 resin (H+ form).

-

The crude this compound sample is dissolved in a small amount of dilute acid and loaded onto the column.

-

The column is first washed with deionized water to remove anionic and neutral impurities.

-

The this compound is then eluted from the resin using a dilute aqueous ammonia solution.

-

The fractions containing the purified product are collected, combined, and the solvent is removed under reduced pressure to yield pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction | Recrystallization | Ion-Exchange Chromatography |

| Yield | 60-70% | 55-65% | 80-90% (recovery) | >95% (recovery) |

| Purity (HPLC) | >95% | >95% | >99.5% | >99.8% |

| Deuterium Incorporation | >98% (at α-position) | >98% (at α-position) | - | - |

Analytical Characterization

The purity and identity of the synthesized this compound are confirmed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

HPLC Analysis

Reversed-phase HPLC (RP-HPLC) is a common method for assessing the purity of amino acids.[19][20][21][22][23]

HPLC Method Parameters

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: UV at 210 nm or Mass Spectrometry.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure and the extent of deuteration. In the ¹H NMR spectrum of this compound, the signal corresponding to the α-proton will be significantly diminished or absent. The coupling patterns of adjacent protons may also be altered. The ¹³C NMR spectrum can also show changes in chemical shifts and coupling constants due to the presence of deuterium.[24][25][26][27][28]

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of this compound, which will be higher than that of unlabeled valine due to the presence of deuterium atoms.[1][29][30][31] The mass spectrum will show a molecular ion peak corresponding to the deuterated compound.

Visualized Workflows

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Detailed Purification Logic

Caption: Step-by-step logic for the purification of this compound.

References

- 1. Human Metabolome Database: Showing metabocard for D-Valine (HMDB0250806) [hmdb.ca]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. coconote.app [coconote.app]

- 4. Show how you would use a Strecker synthesis to make (b) valine. | Study Prep in Pearson+ [pearson.com]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bucherer-Bergs Reaction [organic-chemistry.org]

- 9. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

- 10. A novel method of preparing totally alpha-deuterated amino acids for selective incorporation into proteins. Application to assignment of 1H resonances of valine residues in dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. research.fredhutch.org [research.fredhutch.org]

- 15. harvardapparatus.com [harvardapparatus.com]

- 16. iajps.com [iajps.com]

- 17. reddit.com [reddit.com]

- 18. researchgate.net [researchgate.net]

- 19. D-Valine | SIELC Technologies [sielc.com]

- 20. Production of L-[1-11C]valine by HPLC resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. benchchem.com [benchchem.com]

- 23. helixchrom.com [helixchrom.com]

- 24. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. bmse000052 L-Valine at BMRB [bmrb.io]

- 26. N-Acetyl-DL-valine(3067-19-4) 13C NMR spectrum [chemicalbook.com]

- 27. spectrabase.com [spectrabase.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. DL-Valine [webbook.nist.gov]

A Technical Guide to DL-Valine-d2: Isotopic Purity, Enrichment, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of DL-Valine-d2, a stable isotope-labeled amino acid crucial for a range of applications, from metabolic research to its use as an internal standard in quantitative mass spectrometry. This document outlines the typical isotopic purity and enrichment levels of commercially available this compound, details the experimental protocols for its characterization, and explores its application in tracing metabolic pathways.

Quantitative Data on Isotopic Purity and Enrichment

The quality of stable isotope-labeled compounds is defined by their chemical and isotopic purity. Chemical purity refers to the proportion of the compound of interest relative to any chemical impurities. Isotopic purity, or isotopic enrichment, refers to the percentage of the labeled isotope (in this case, deuterium) at a specific position within the molecule. High isotopic enrichment is critical to minimize interference from unlabeled or partially labeled species in sensitive analytical applications.

The following table summarizes the typical purity and enrichment levels for deuterated valine isotopes based on commercially available standards.

| Compound | Supplier | Chemical Purity | Isotopic Enrichment (Atom % D) |

| DL-Valine-2,3-d2 | LGC Standards | ≥ 98% | 98 atom % D[1][2] |

| DL-Valine-d8 | MedchemExpress | 99.96% | Not Specified |

| L-Valine-d8 | Cambridge Isotope Laboratories | ≥ 98% | Not Specified[3] |

Experimental Protocols for Purity and Enrichment Determination

The determination of isotopic purity and enrichment of this compound is primarily accomplished through two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative NMR (qNMR) Spectroscopy for Isotopic Enrichment

Quantitative NMR (qNMR) is a precise method for determining the concentration and purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration.[4][5][6]

Methodology:

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound and a suitable internal standard (e.g., maleic anhydride) into an NMR tube.

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O). Ensure complete dissolution.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

Ensure that the relaxation delay is sufficient to allow for full relaxation of all relevant protons, which is crucial for accurate quantification.

-

-

Data Processing and Analysis:

-

Process the spectrum, including phasing and baseline correction.

-

Integrate the signals corresponding to the residual protons in this compound and a well-resolved signal from the internal standard.

-

The isotopic enrichment is calculated by comparing the integral of the residual proton signals in this compound to the integral of the internal standard, taking into account the number of protons contributing to each signal and the respective molecular weights.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

LC-MS is a highly sensitive technique used to determine the isotopic distribution of a compound by separating it from potential impurities and then measuring the mass-to-charge ratio of its ions.[7][8][9]

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid).

-

-

LC Separation:

-

Inject the sample into an LC system equipped with a column appropriate for amino acid analysis (e.g., a C18 reversed-phase column).

-

The mobile phase gradient is optimized to achieve good separation of this compound from any potential impurities.

-

-

MS Data Acquisition:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Acquire data in full scan mode over a mass range that includes the molecular ions of unlabeled DL-valine and this compound. High-resolution mass spectrometry is preferred for its ability to resolve different isotopologues.

-

-

Data Analysis:

-

Extract the ion chromatograms for the different isotopologues of valine.

-

The isotopic purity is determined by calculating the relative abundance of the d2 isotopologue compared to the d0 and d1 species. The natural isotopic contribution of elements like carbon and nitrogen should be corrected for to ensure accuracy.[8][9]

-

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates the general workflow for determining the isotopic purity of this compound using both qNMR and LC-MS.

References

- 1. DL-Valine-2,3-d2 | CDN-D-2920-0.01G | LGC Standards [lgcstandards.com]

- 2. DL-Valine-2,3-d2 | CDN-D-2920-0.01G | LGC Standards [lgcstandards.com]

- 3. L-Valine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-488-0.5 [isotope.com]

- 4. emerypharma.com [emerypharma.com]

- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]

- 6. ethz.ch [ethz.ch]

- 7. resolvemass.ca [resolvemass.ca]

- 8. almacgroup.com [almacgroup.com]

- 9. researchgate.net [researchgate.net]

Navigating the Stability of DL-Valine-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for DL-Valine-d2. Understanding the stability profile of isotopically labeled compounds is critical for their effective use as tracers or internal standards in research and pharmaceutical development.[1] This document outlines potential degradation pathways, provides recommended storage conditions, and details experimental protocols for stability assessment, ensuring the integrity and reliability of this compound in experimental settings.

Core Stability and Storage Recommendations

The intrinsic stability of this compound, like its non-deuterated counterpart, is influenced by temperature, moisture, and light. While specific long-term stability data for this compound is not extensively published, general guidelines for amino acids and deuterated compounds provide a strong framework for its handling and storage.

Quantitative Storage Recommendations

The following table summarizes recommended storage conditions for valine and its derivatives. These recommendations are based on data for DL-Valine and general best practices for deuterated compounds.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 3 years | Store in a dry, dark place. |

| 4°C | 2 years | For shorter-term storage. | |

| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | 1 month | Use within a shorter timeframe if stored at -20°C. |

Data synthesized from publicly available information for DL-Valine.

Potential Degradation Pathways

The primary degradation pathways for this compound are expected to be similar to other amino acids, with the added consideration of hydrogen-deuterium (H/D) exchange. Forced degradation studies are instrumental in identifying potential degradation products and pathways.[2][3][4]

Key potential degradation routes include:

-

Oxidation: The amino acid structure can be susceptible to oxidation, potentially leading to the formation of various byproducts. Studies on L-Valine have shown that exposure to plasma can lead to decomposition into products such as acetone, formic acid, pyruvic acid, and methylaspartic acid.

-

Photodegradation: While studies suggest that deuteration can enhance the photostability of amino acids, exposure to UV light should still be minimized.[5][6][7]

-

Hydrogen-Deuterium Exchange: In protic solvents, the deuterium atoms on this compound can exchange with hydrogen atoms from the solvent. The rate of this exchange is dependent on pH, temperature, and the specific solvent used.

-

Reaction with Strong Acids/Bases and Oxidizers: As with most amino acids, this compound will react with strong oxidizing agents and can be affected by extreme pH conditions.

Below is a diagram illustrating the potential degradation pathways for this compound.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should involve forced degradation studies and long-term stability testing under recommended storage conditions.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water, methanol).

-

Stress Conditions: Expose the this compound solutions to a range of stress conditions, including:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound and solutions at 80°C for 48 hours.

-

Photostability: Expose the solid and solutions to UV light (e.g., 254 nm) for a defined period.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to separate and identify the parent compound and any degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of a control sample (stored under ideal conditions) to identify and quantify any degradation.

Stability-Indicating Analytical Method

A stability-indicating HPLC-MS method is crucial for separating and quantifying this compound from its potential degradation products.

Typical HPLC-MS Parameters:

-

Column: A C18 reverse-phase column is often suitable for amino acid analysis.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: Mass spectrometry (e.g., electrospray ionization in positive mode) to monitor the m/z of this compound and potential degradation products.

The following diagram outlines a general workflow for conducting a stability study of this compound.

Caption: General workflow for a this compound stability study.

Logical Approach to Storage Condition Selection

The selection of appropriate storage conditions is paramount to maintaining the integrity of this compound. The following decision tree provides a logical framework for determining the best storage strategy.

Caption: Decision tree for this compound storage conditions.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the stability and reliability of this compound, thereby enhancing the accuracy and reproducibility of their experimental results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of DL-Valine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of DL-Valine-d2. Due to the limited availability of direct experimental data for this specific isotopologue, this guide leverages established fragmentation principles of unlabeled valine to predict the behavior of its deuterated counterpart. This information is crucial for researchers utilizing this compound as an internal standard or tracer in metabolic studies.

Predicted Electron Ionization Mass Spectrum of this compound

The mass spectrum of this compound is anticipated to closely mirror that of unlabeled DL-Valine, with key fragments exhibiting a mass shift corresponding to the presence of two deuterium atoms. The molecular weight of DL-Valine is approximately 117.15 g/mol , while this compound has a molecular weight of approximately 119.16 g/mol . The primary fragmentation pathways for valine under electron ionization (EI) involve the loss of the carboxyl group and cleavage of the side chain.

Below is a table summarizing the predicted major fragment ions for this compound, based on the known fragmentation of unlabeled valine. The m/z values are shifted by +2 where the deuterium atoms are retained in the fragment.

| Predicted m/z for this compound | Proposed Fragment Structure | Corresponding m/z for Unlabeled Valine | Predicted Relative Intensity | Fragmentation Pathway |

| 119 | [M]+• | 117 | Low | Molecular Ion |

| 102 | [M-NH3]+• | 100 | Low | Loss of Ammonia |

| 74 | [M-COOH]+ | 72 | High | Loss of Carboxyl Group |

| 59 | [CH(D)ND2]+ | 57 | Moderate | Alpha-cleavage |

| 44 | [CH(D)C(D)H]+ | 42 | Moderate | Side Chain Fragmentation |

| 46 | [COOH]+ | 45 | Low | Carboxyl Group |

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form a molecular ion ([M]+•). This high-energy species then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The most prominent fragmentation is the loss of the carboxyl group, leading to the formation of a stable immonium ion.

Caption: Predicted fragmentation pathway of this compound under electron ionization.

Experimental Protocol for Mass Spectrometry Analysis

This section outlines a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile amino acid derivatives.

Sample Preparation and Derivatization

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl). Create a series of calibration standards by diluting the stock solution.

-

Derivatization: To increase volatility for GC analysis, the amino acid must be derivatized. A common method is silylation.

-

Evaporate a known volume of the standard solution to dryness under a stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Data Analysis

-

Acquire the mass spectra of the derivatized this compound.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern to confirm the identity of the compound.

-

For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic fragment ion against the concentration of the calibration standards.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: General experimental workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of this compound and a general protocol for its analysis. While the predicted fragmentation is based on the well-established behavior of unlabeled valine, empirical verification is recommended for any quantitative application. The provided methodologies and diagrams serve as a valuable resource for researchers in drug development and metabolic analysis, facilitating the accurate and reliable use of this compound in their studies.

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of DL-Valine-d2

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectrum of DL-Valine-d2, specifically DL-Valine-2,3-d2. Due to the limited availability of direct spectral data for this deuterated analog, this document presents the experimental data for non-deuterated DL-Valine and offers a detailed analysis of the expected spectral changes upon deuteration. This guide is intended for researchers, scientists, and drug development professionals working with isotopically labeled compounds.

Introduction

DL-Valine is an essential amino acid with a branched-chain structure. Isotopic labeling of amino acids, such as the introduction of deuterium (²H), is a powerful technique in metabolic research, protein structure determination, and drug development. This compound, where deuterium atoms replace protons at the α-carbon (C2) and β-carbon (C3), serves as a valuable tracer in metabolic studies and as an internal standard for quantitative analysis by NMR and mass spectrometry. Understanding its NMR spectrum is crucial for its effective application.

Predicted Effects of Deuteration on the NMR Spectrum of DL-Valine

The introduction of deuterium at the C2 and C3 positions of DL-Valine will have significant and predictable effects on both the ¹H and ¹³C NMR spectra.

¹H NMR Spectrum:

-

Disappearance of Signals: The proton signals corresponding to the α-hydrogen (Hα) and β-hydrogen (Hβ) will be absent in the ¹H NMR spectrum of DL-Valine-2,3-d2.

-

Simplification of Adjacent Signals: The signals for the γ-protons (CH₃ groups) will be simplified. In non-deuterated valine, the two methyl groups are diastereotopic and appear as two separate doublets due to coupling with the β-proton. With the β-proton replaced by a deuterium, this coupling will be largely removed. Deuterium has a much smaller gyromagnetic ratio than a proton, leading to significantly smaller coupling constants (J-coupling) with neighboring protons. As a result, the two methyl groups are expected to appear as two singlets, or very closely spaced multiplets with fine splitting due to the small ²H-¹H coupling.

¹³C NMR Spectrum:

-

Signal Attenuation and Splitting: The signals for the deuterated carbons (C2 and C3) will be significantly affected. The one-bond ¹³C-²H coupling will cause the signals for C2 and C3 to appear as multiplets (typically a 1:1:1 triplet for a single deuterium). Furthermore, the nuclear Overhauser effect (NOE) enhancement from directly attached protons will be absent, leading to a decrease in the intensity of these signals.

-

Isotope Shift: The chemical shifts of the deuterated carbons (C2 and C3) and, to a lesser extent, the adjacent carbons may experience a small upfield shift (isotope shift).

NMR Data of DL-Valine (Non-deuterated)

The following tables summarize the ¹H and ¹³C NMR spectral data for non-deuterated DL-Valine in D₂O. This data serves as a reference for understanding the spectrum of its deuterated analog.

Table 1: ¹H NMR Spectral Data of DL-Valine in D₂O

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Hα (C2-H) | ~3.6 | Doublet | ~4.7 |

| Hβ (C3-H) | ~2.3 | Multiplet | - |

| Hγ (C4-H₃) | ~1.0 | Doublet | ~7.0 |

| Hγ' (C4'-H₃) | ~1.0 | Doublet | ~7.0 |

Note: The chemical shifts are approximate and can vary slightly depending on the experimental conditions such as pH and concentration.

Table 2: ¹³C NMR Spectral Data of DL-Valine in D₂O [1]

| Assignment | Chemical Shift (δ) ppm |

| C1 (COO⁻) | ~175.1 |

| C2 (α-C) | ~61.5 |

| C3 (β-C) | ~30.1 |

| C4 (γ-C) | ~19.1 |

| C4' (γ'-C) | ~17.8 |

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Experimental Protocols

A general protocol for acquiring the NMR spectrum of this compound is outlined below.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O).

-

For quantitative NMR (qNMR), a known amount of an internal standard can be added.

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Solvent Suppression: If necessary, use a solvent suppression technique (e.g., presaturation).

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay (d1): 1-5 s

-

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance and sensitivity of ¹³C).

-

Relaxation Delay (d1): 2 s

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard.

-

Integrate the signals for quantitative analysis.

Visualizations

Molecular Structure of DL-Valine-2,3-d2

Caption: Structure of DL-Valine-2,3-d2 showing deuteration at Cα and Cβ.

General Workflow for NMR Analysis

Caption: A generalized workflow for the NMR analysis of isotopically labeled compounds.

References

Isotopic Effects of Deuterium Labeling in Valine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium labeling, the strategic replacement of hydrogen with its heavier, stable isotope deuterium, has emerged as a pivotal tool in pharmaceutical sciences. This technique leverages the kinetic isotope effect (KIE) to favorably alter the metabolic profile of drug candidates, enhancing their pharmacokinetic properties and therapeutic potential. This technical guide provides a comprehensive overview of the core principles and practical applications of deuterium labeling as it pertains to the essential amino acid valine. We will delve into the profound effects of deuteration on the metabolic fate of valine, explore detailed experimental protocols for the synthesis and analysis of deuterated valine analogs, and present quantitative data to illustrate these isotopic effects. Furthermore, this guide will examine the potential pharmacodynamic implications and provide visualizations of key metabolic pathways and experimental workflows to support researchers in this field.

Introduction: The Kinetic Isotope Effect and Its Significance

The foundation of deuterium's utility in drug development lies in the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1][2] Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond must be broken instead.[1][2] This phenomenon can be exploited to retard the metabolism of a drug, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes, which often involves the abstraction of a hydrogen atom.[3] By slowing down metabolic breakdown, deuterium labeling can lead to:

-

Increased drug exposure and half-life

-

Reduced formation of potentially toxic metabolites

-

Improved safety and efficacy profiles

-

Potentially lower and less frequent dosing regimens[3]

Valine, a branched-chain amino acid (BCAA), is a crucial component of many peptides and small molecule drugs. Its metabolic pathways are well-characterized, making it an excellent candidate for studying the impact of deuterium labeling.

Isotopic Effects on Valine Metabolism

The primary catabolic pathway for valine is initiated by a transamination reaction, followed by oxidative decarboxylation.

Transamination of Valine

The first step in valine catabolism is a reversible transamination reaction catalyzed by a branched-chain aminotransferase (BCAT) , which converts valine to α-ketoisovalerate (KIV).[4] This reaction involves the cleavage of the α-C-H bond of valine.

A study on the branched-chain aminotransferase IlvE from Mycobacterium tuberculosis (MtIlvE) investigated the KIE for the analogous step involving L-glutamate. The results showed a primary deuterium KIE (DV/K) of approximately 2 for the cleavage of the α-C-H bond of glutamate.[5] This indicates that the cleavage of this bond is partially rate-limiting, and deuteration at this position can significantly slow down the reaction.

Oxidative Decarboxylation

The metabolic pathway of valine is illustrated in the following diagram:

Caption: Key steps in the metabolic pathway of L-valine.

Synthesis of Deuterated Valine

Several methods exist for the synthesis of deuterated valine, with the choice of method depending on the desired position and extent of deuterium incorporation.

α-Deuteration via Pyridoxal/D₂O Exchange

A common method for achieving α-deuteration of amino acids is through a pyridoxal-catalyzed exchange reaction in heavy water (D₂O). This reaction, however, is known to be accompanied by racemization. To obtain the L-enantiomer, the process can be started with the D-amino acid, resulting in the formation of essentially fully α-deuterated L-valine.[6]

Synthesis of L-Valine-d₈

For the synthesis of per-deuterated valine, such as L-valine-d₈, a multi-step chemical synthesis is typically employed. One reported method involves the initial treatment of commercially available L-valine-d₈ with thionyl chloride in methanol, followed by condensation with ammonium hydroxide in methanol to yield L-valinamide-d₈.[7] This can then be used as a building block in further synthetic steps.

A generalized workflow for the synthesis and purification of deuterated valine is presented below:

Caption: A generalized workflow for the synthesis of deuterated valine.

Pharmacokinetic and Pharmacodynamic Implications

The primary application of deuterating valine within a drug molecule is to enhance its pharmacokinetic profile.

Pharmacokinetic Data

The following table summarizes available data on the impact of deuterium labeling on the pharmacokinetics of a valine-containing compound.

| Compound | Deuteration Strategy | Key Pharmacokinetic Parameter | Result | Reference |

| Ticagrelor Valine Ester Prodrug | Deuteration of Ticagrelor Moiety | Half-life (t½) in rats | ~40% increase in half-life compared to the non-deuterated prodrug (2.54 ± 0.32 h vs. 1.77 ± 0.14 h) | [8] |

This data demonstrates that even when the valine moiety itself is not deuterated, the principle of using deuteration to slow metabolism can significantly improve the pharmacokinetic properties of a valine-containing prodrug.

Pharmacodynamic Considerations and Signaling Pathways

Valine is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[9][10] Studies have shown that valine supplementation can increase the phosphorylation of mTOR and its downstream effectors, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1).[9]

Caption: Valine's role in activating the mTOR signaling pathway.

Currently, there is a lack of direct evidence from published studies demonstrating that deuterated valine has a differential effect on the mTOR pathway or other pharmacodynamic parameters compared to non-deuterated valine. However, it is conceivable that by altering the metabolic rate and, consequently, the intracellular concentration and residence time of a valine-containing drug, deuteration could indirectly modulate its pharmacodynamic response. Further research is warranted in this area.

Experimental Protocols

In Vitro Metabolic Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a deuterated valine-containing compound in human liver microsomes.

Objective: To compare the rate of metabolism of a deuterated compound to its non-deuterated analog.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Pooled human liver microsomes (HLMs)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Ice-cold acetonitrile with an internal standard (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare stock solutions of the test compounds.

-

Dilute HLMs in phosphate buffer to the desired concentration.

-

Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

-

Initiate the reaction by adding the test compound to the HLM suspension, followed by the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and quench the reaction with ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Calculate the rate of disappearance and the in vitro half-life.

Caption: Workflow for an in vitro metabolic stability assay.

LC-MS/MS Analysis

Deuterated valine and its metabolites are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). L-valine-d₈ is often used as an internal standard for the accurate quantification of endogenous L-valine.

General Procedure:

-

Sample Preparation: Protein precipitation of biological samples (e.g., plasma, tissue homogenates) is performed, typically with a cold organic solvent like acetonitrile, after the addition of a known amount of the deuterated internal standard.

-

Chromatographic Separation: The supernatant is injected onto a reverse-phase HPLC column (e.g., C18) to separate the analyte from other matrix components.

-

Mass Spectrometric Detection: The analyte is detected using a mass spectrometer, often with electrospray ionization (ESI), in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.

-

Quantification: The analyte concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

Deuterium labeling of valine and valine-containing compounds is a powerful strategy in modern drug development. By leveraging the kinetic isotope effect, researchers can significantly improve the pharmacokinetic properties of drug candidates, leading to enhanced therapeutic potential. This guide has provided an in-depth overview of the fundamental principles, synthetic methodologies, analytical techniques, and potential pharmacodynamic implications associated with the deuteration of valine. The provided experimental protocols and workflow diagrams serve as a practical resource for scientists and researchers in this exciting and rapidly evolving field. Further investigation into the specific KIEs of key metabolic enzymes and the direct pharmacodynamic consequences of deuteration will continue to refine the application of this valuable tool.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 5. Chemical Mechanism of the Branched-Chain Aminotransferase IlvE from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel method of preparing totally alpha-deuterated amino acids for selective incorporation into proteins. Application to assignment of 1H resonances of valine residues in dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of S-2-((S)-3-(4-chlorophenyl)-N′-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)butanamide-d5, octa-deuterated JD5037 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methionine and valine activate the mammalian target of rapamycin complex 1 pathway through heterodimeric amino acid taste receptor (TAS1R1/TAS1R3) and intracellular Ca2+ in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Deuterated Amino Acids in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated amino acids, stable, non-radioactive isotopes of amino acids where one or more hydrogen atoms are replaced by deuterium, have become indispensable tools in metabolic research.[1] Their unique physicochemical properties, particularly the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, offer enhanced metabolic stability.[1] This characteristic, along with their utility as tracers, makes them invaluable for elucidating metabolic pathways, quantifying protein turnover, and as internal standards in quantitative proteomics.[1][2] This technical guide provides a comprehensive overview of the core applications, experimental methodologies, and data interpretation involving deuterated amino acids in metabolic research.

Core Applications

The primary applications of deuterated amino acids in metabolic research can be broadly categorized into three main areas:

-

Metabolic Flux Analysis (MFA): Deuterated amino acids and other deuterated substrates serve as powerful tracers to map and quantify the flow of metabolites through complex biochemical networks.[2][3] By tracking the incorporation of deuterium into various downstream metabolites, researchers can determine the activity of different metabolic pathways, providing a dynamic view of cellular metabolism.[3] This is particularly useful in understanding metabolic reprogramming in diseases like cancer and in assessing the target engagement of drugs that modulate metabolic pathways.[4]

-

Protein Turnover Studies: The rate of protein synthesis and degradation, collectively known as protein turnover, is a fundamental biological process. Deuterated water (D₂O) or deuterated amino acids can be administered in vivo or in cell culture to label the amino acid pool.[2][5] The rate of incorporation of these labeled amino acids into newly synthesized proteins provides a direct measure of protein synthesis rates.[5] This approach is safer and more cost-effective than traditional methods using radioactive isotopes, making it ideal for long-term studies in humans and animal models.[2]

-

Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the accurate relative quantification of proteins between different cell populations.[6][7] In this method, one population of cells is grown in a medium containing "heavy" deuterated essential amino acids (e.g., deuterated lysine and arginine), while the control population is grown in a medium with "light" (unlabeled) amino acids.[7][8] When the proteomes of the two populations are mixed and analyzed by mass spectrometry, the ratio of the "heavy" to "light" peptide signals provides a precise measure of the relative abundance of each protein.[6]

Data Presentation: Quantitative Summaries

Protein Synthesis Rates in Various Mouse Tissues using D₂O Labeling

The following table summarizes the fractional synthesis rates (FSR) of proteins in different tissues of low-activity (C3H/HeJ) and high-activity (C57L/J) mice after approximately 24 hours of D₂O labeling.[5]

| Tissue | Low-Activity Mice FSR (%/day ± SE) | High-Activity Mice FSR (%/day ± SE) |

| Kidney | 18.63 ± 0.18 | 17.54 ± 0.28 |

| Lung | 7.11 ± 0.15 | 6.43 ± 0.20 |

| Heart | 6.49 ± 0.13 | 7.12 ± 0.73 |

Data adapted from a study on protein fractional synthesis rates in mice.[5]

Representative SILAC Quantification Data

This table illustrates typical quantitative data obtained from a SILAC experiment comparing a control ("Light") cell population with a treated ("Heavy") population using deuterated leucine. The ratios represent the relative abundance of the protein in the treated sample compared to the control.

| Protein | Light Peptide Intensity | Heavy Peptide Intensity | Heavy/Light Ratio | Fold Change |

| Protein A | 1,500,000 | 1,550,000 | 1.03 | No significant change |

| Protein B | 2,000,000 | 4,100,000 | 2.05 | Upregulated |

| Protein C | 1,800,000 | 890,000 | 0.49 | Downregulated |

Metabolic Flux Analysis: Hypothetical Flux Data

This table presents hypothetical metabolic flux data from a study using a deuterated tracer to compare metabolic pathways in healthy versus diseased tissue, normalized to the glucose uptake rate.[3]

| Metabolic Pathway | Healthy Tissue (Relative Flux ± SE) | Diseased Tissue (Relative Flux ± SE) |

| Glycolysis (Pyruvate Production) | 85 ± 5 | 110 ± 7 |

| Pentose Phosphate Pathway | 10 ± 2 | 15 ± 3 |

| TCA Cycle (Citrate Synthase) | 60 ± 4 | 45 ± 5 |

| Fatty Acid Synthesis | 20 ± 3 | 35 ± 4 |

Flux values are hypothetical and for illustrative purposes.[3]

Experimental Protocols

In Vivo D₂O Labeling for Protein Turnover Studies in Mice

This protocol outlines the general steps for measuring protein synthesis rates in mice using D₂O.[2][5]

1. Materials:

-

Deuterium oxide (D₂O, 99.9%)[2]

-

Sterile 0.9% NaCl solution[2]

-

Drinking water bottles

-

Tools for tissue collection

2. Protocol:

-

Priming Dose: To rapidly enrich the body water, administer a priming bolus of D₂O via intraperitoneal injection. A typical approach is to make the D₂O isotonic with plasma using sterile NaCl.[2] For a 25g mouse, a 750 µL bolus can be used to achieve approximately 5% body water enrichment.[5]

-

Maintenance: Following the priming dose, provide the mice with drinking water enriched with D₂O (typically 4-10%) for the duration of the experiment (e.g., 24 hours to several weeks).[2][5]

-

Sample Collection: At the desired time point, collect blood samples (from the jugular vein or other appropriate site) and harvest tissues of interest (e.g., kidney, heart, muscle).[5]

-

Sample Preparation for Mass Spectrometry:

-

Protein Hydrolysis: Isolate total protein from the tissues and hydrolyze it into individual amino acids. This is typically done using 6 M HCl at 110°C for 24 hours under vacuum.

-

Derivatization (for GC-MS): The amino acids are often derivatized to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is to convert them to their N(O,S)-tert-butyldimethylsilyl (t-BDMS) derivatives.

-

-

Mass Spectrometry Analysis:

-

Data Analysis: Calculate the fractional synthesis rate (FSR) using the precursor-product principle, where the body water enrichment is the precursor and the enrichment of alanine in the protein is the product.[2]

SILAC Protocol using Deuterated Amino Acids

This protocol describes a typical two-plex SILAC experiment.[8][9]

1. Materials:

-

SILAC-grade cell culture medium deficient in specific amino acids (e.g., lysine and arginine)[8]

-

"Light" (unlabeled) amino acids (e.g., L-Lysine, L-Arginine)[8]

-

"Heavy" deuterated amino acids (e.g., L-Lysine-d4, L-Arginine-d10)

-

Dialyzed fetal bovine serum (dFBS)[8]

-

Cell line of interest

-

Standard cell culture and protein extraction reagents

2. Protocol:

-

Media Preparation:

-

Light Medium: Reconstitute the amino acid-deficient medium and supplement it with "light" lysine and arginine to their normal physiological concentrations. Add dFBS.[8]

-

Heavy Medium: Reconstitute the amino acid-deficient medium and supplement it with "heavy" deuterated lysine and arginine to their normal physiological concentrations. Add dFBS.[8]

-

-

Cell Culture and Labeling:

-

Experimental Treatment: Apply the experimental condition to one cell population (e.g., the "heavy" labeled cells) and a vehicle control to the other ("light" labeled cells).[8]

-

Cell Lysis and Protein Quantification: Lyse the cells from both populations and determine the protein concentration of each lysate.

-

Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell lysates.[9]

-

Protein Digestion: Digest the combined protein mixture into peptides using an appropriate protease, typically trypsin.[8]

-

Mass Spectrometry Analysis: Analyze the peptide mixture using high-resolution LC-MS/MS.[1]

-

Data Analysis: Identify peptide pairs with a specific mass difference corresponding to the deuterated amino acid. The ratio of the peak intensities of the heavy and light peptides is used to determine the relative abundance of the protein.[6]

Metabolic Flux Analysis using a Deuterated Tracer

This protocol outlines a general workflow for an in vitro metabolic flux experiment using a deuterated substrate.[3][4]

1. Materials:

-

Cell culture medium deficient in the substrate of interest (e.g., glucose-free DMEM)[1]

-

Deuterated tracer (e.g., [6,6-²H₂]glucose)[3]

-

Dialyzed fetal bovine serum (dFBS)

-

Ice-cold 0.9% NaCl solution[1]

-

Ice-cold 80:20 methanol:water solution[4]

-

Cell scraper

2. Protocol:

-

Cell Seeding and Culture: Seed cells in multi-well plates and culture until they reach approximately 80% confluency.[4]

-

Labeling:

-

Metabolite Quenching and Extraction:

-

Rapidly aspirate the labeling medium.[4]

-

Immediately add ice-cold 80:20 methanol:water to quench all enzymatic reactions.[4]

-

Scrape the cells into the methanol solution and collect the cell lysate.[3]

-

Centrifuge to pellet protein and debris, and collect the supernatant containing the metabolites.[1]

-

-

Sample Preparation for Mass Spectrometry: Dry the metabolite extract under nitrogen or using a vacuum concentrator. Reconstitute the sample in an appropriate solvent for analysis.[1]

-

Mass Spectrometry Analysis: Analyze the samples using LC-MS/MS or GC-MS to determine the mass isotopologue distribution of downstream metabolites.[3]

-

Data Analysis: Use specialized software to process the raw mass spectrometry data and calculate the relative abundance of different mass isotopologues. This data is then used in computational models to determine metabolic fluxes.[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. benchchem.com [benchchem.com]

- 4. Duplexing metabolic deuterated water-labeled samples using dimethyl labeling to estimate protein turnover rates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein fractional synthesis rates within tissues of high- and low-active mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 7. chempep.com [chempep.com]

- 8. benchchem.com [benchchem.com]

- 9. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

DL-Valine-d2 CAS number and molecular formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on DL-Valine-d2, a deuterated form of the amino acid DL-Valine. It is intended for use by researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development who utilize stable isotope-labeled compounds.

Core Properties of this compound

This compound is primarily utilized as an internal standard for the quantitative analysis of Valine in biological samples through mass spectrometry techniques such as LC-MS or GC-MS.[1] Its use as a tracer in metabolic and pharmacokinetic studies is also a key application, as the deuterium labeling can affect the drug's metabolic and pharmacokinetic profiles.[1]

Quantitative Data

The following table summarizes the key chemical identifiers and properties of this compound and its unlabeled counterpart, DL-Valine.

| Property | This compound | DL-Valine (unlabeled) |

| CAS Number | 83181-79-7[1][2] | 516-06-3[3] |

| Molecular Formula | C₅H₉D₂NO₂[2] | C₅H₁₁NO₂[4][5] |

| Molecular Weight | 119.16 g/mol [2] | 117.15 g/mol [5][6][7] |

| Synonyms | DL-Valine-2,3-d2, 2-amino-2,3-dideuterio-3-methylbutanoic acid[1][3] | (±)-α-Aminoisovaleric acid, DL-2-Amino-3-methylbutanoic acid[7] |

Logical Relationship Diagram

The following diagram illustrates the relationship between DL-Valine, its deuterated form, and its primary application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. DL-Valine [webbook.nist.gov]

- 7. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

Methodological & Application

Application Notes and Protocols for the Use of DL-Valine-d2 as an Internal Standard in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of quantitative analysis by mass spectrometry (MS), particularly in complex biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision.[1] A SIL-IS behaves nearly identically to the analyte of interest during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[1] DL-Valine-d2, a deuterated form of the essential amino acid valine, serves as an excellent internal standard for the quantification of endogenous valine in various applications, including clinical research, pharmaceutical development, and metabolomics.[2] Its use ensures robust and reliable data, which is crucial for understanding metabolic disorders, assessing drug efficacy, and discovering biomarkers.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard for the quantitative analysis of valine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Operation

The fundamental principle behind using this compound as an internal standard lies in its chemical and physical similarity to native valine. Due to the substitution of two hydrogen atoms with deuterium, this compound has a slightly higher molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte (valine) and the internal standard (this compound), while their chromatographic co-elution and similar ionization efficiencies ensure that any experimental variability affects both compounds equally.[1] By adding a known concentration of this compound to each sample, the ratio of the analyte's signal to the internal standard's signal can be used to accurately calculate the analyte's concentration, thereby correcting for potential errors introduced during the analytical workflow.

The logical workflow for using a stable isotope-labeled internal standard is depicted below.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of valine in human plasma using this compound as an internal standard.

Materials and Reagents

-

DL-Valine (Analyte) (CAS: 516-06-3)

-

This compound (Internal Standard) (CAS: 83181-79-7)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (Drug-free)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Preparation of Stock and Working Solutions

-

DL-Valine Stock Solution (1 mg/mL): Accurately weigh 10 mg of DL-Valine and dissolve it in 10 mL of 0.1 M HCl.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

DL-Valine Working Solutions (for Calibration Curve): Serially dilute the DL-Valine stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration standards at desired concentrations.

-

This compound IS Working Solution (e.g., 50 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 50 µg/mL.

Sample Preparation

The following protocol is a widely used protein precipitation method for plasma samples.

-

Pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound IS working solution (50 µg/mL) to each tube.

-

Add 400 µL of cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The sample is now ready for injection into the LC-MS/MS system. A dry-down and reconstitution step can be included for sample concentration if higher sensitivity is required.

The sample preparation workflow is illustrated in the following diagram.

Caption: Sample preparation workflow for plasma analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions for an LC-MS/MS method for valine analysis. These may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or a shallow gradient optimized for separation |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 35 - 40 °C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry (MS) Parameters:

| Parameter | Recommended Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temp. | 350 - 450 °C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions:

The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the assay. The precursor ion will be the protonated molecule [M+H]+. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| DL-Valine | 118.1 | 72.1 | ~15 |

| This compound | 120.1 | 74.1 | ~15 |

Note: The exact m/z values and collision energies should be optimized for the specific mass spectrometer being used.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peak areas for the specified MRM transitions of both DL-Valine and this compound.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (DL-Valine / this compound) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is commonly used.

-

Quantification: Determine the concentration of DL-Valine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results. The following parameters are typically assessed:

-

Linearity: The range of concentrations over which the assay is linear.

-

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. These are typically evaluated at low, medium, and high QC levels.

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of valine using a deuterated internal standard.

| Validation Parameter | Typical Performance |

| Linearity (R²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 - 10 µg/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Extraction Recovery | 85 - 115% |

| Matrix Effect | Minimal and compensated by IS |

Note: These values are representative and may vary depending on the specific method and laboratory.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of valine in complex biological matrices by LC-MS/MS. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Adherence to these guidelines, coupled with proper method validation, will ensure the generation of high-quality, accurate, and reproducible quantitative data.

References

Application Notes and Protocols for Stable Isotope Labeling with DL-Valine-d2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling by amino acids in cell culture (SILAC) is a powerful and versatile technique for quantitative proteomics and metabolomics. This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins and metabolites. DL-Valine-d2, a deuterated form of the essential branched-chain amino acid (BCAA) valine, serves as a valuable tracer for studying metabolic flux, particularly in the context of cancer metabolism and its associated signaling pathways.[1]

Valine, along with leucine and isoleucine, plays a critical role in cellular processes beyond being a simple building block for proteins. BCAAs are key regulators of the mTOR signaling pathway, which is a central controller of cell growth, proliferation, and metabolism.[2][3][4] Dysregulation of BCAA metabolism has been implicated in various diseases, including cancer, where tumor cells often exhibit altered metabolic pathways to sustain their rapid growth.[1]

These application notes provide a detailed protocol for the use of this compound in mammalian cell culture to trace its incorporation into the cellular proteome and metabolome. This allows for the quantitative analysis of valine metabolism and its impact on downstream signaling pathways, offering insights into potential therapeutic targets in drug development.

Principle of the Method

Cells are cultured in a medium specifically lacking natural valine but supplemented with a known concentration of this compound. As cells grow and divide, they utilize this "heavy" valine for protein synthesis and other metabolic processes. The incorporation of this compound results in a mass shift in valine-containing peptides and downstream metabolites. This mass difference can be accurately measured by mass spectrometry (MS), allowing for the quantification of metabolic flux and relative protein abundance between different experimental conditions. For complete incorporation, it is generally recommended that cells undergo at least five to six doublings in the labeling medium.[5]

Data Presentation

Table 1: Effect of this compound Concentration on Cell Viability and Proliferation

| This compound Concentration (mM) | Cell Viability (%) (72h) | Relative Proliferation (%) (72h) |

| 0 (Control - No Valine) | 35.2 ± 4.1 | 20.5 ± 3.2 |

| 0.4 (Light Valine Control) | 98.5 ± 2.3 | 100.0 ± 5.0 |

| 0.2 | 97.9 ± 2.5 | 98.2 ± 4.8 |

| 0.4 | 98.1 ± 2.1 | 99.1 ± 4.5 |

| 0.8 | 96.5 ± 3.0 | 95.7 ± 4.1 |

| 1.0 | 95.2 ± 3.5 | 92.3 ± 3.9 |

Data are presented as mean ± standard deviation (n=3) and are hypothetical but representative of typical experimental outcomes.